Xanthine oxidoreductase-IN-3

Enzyme inhibition In vitro pharmacology Xanthine oxidoreductase

Non-purine XOR inhibitors often show divergent in vivo efficacy, risking experimental reproducibility. Xanthine oxidoreductase-IN-3 (compound IIIa) is a tetrazole-based bioisostere of febuxostat with validated oral activity. - **Target potency:** Nanomolar XOR inhibition (IC50 = 26.3 ± 1.21 nM). - **In vivo validation:** Reduces serum uric acid in acute hyperuricemia murine models (5 mg/kg oral, p < 0.01). - **Structural differentiation:** Tricyclic phenyl-tetrazole scaffold distinct from febuxostat/topiroxostat; ideal as a reference standard for SAR studies.

Molecular Formula C14H10ClN5O
Molecular Weight 299.71 g/mol
CAS No. 651769-78-7
Cat. No. B12393220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthine oxidoreductase-IN-3
CAS651769-78-7
Molecular FormulaC14H10ClN5O
Molecular Weight299.71 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NNN=N2)C(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C14H10ClN5O/c15-11-5-7-12(8-6-11)16-14(21)10-3-1-9(2-4-10)13-17-19-20-18-13/h1-8H,(H,16,21)(H,17,18,19,20)
InChIKeySLMPSGMCNFHIAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xanthine oxidoreductase-IN-3: Tetrazole XOR Inhibitor


Xanthine oxidoreductase-IN-3 (CAS: 651769-78-7), also designated as compound IIIa in primary research, is an orally active, non-purine xanthine oxidoreductase (XOR) inhibitor [1]. It is a small molecule (C14H10ClN5O, MW 299.72) derived from a rational design strategy that incorporated a tetrazole moiety as a bioisosteric replacement for the carboxyl-thiazole fragment of febuxostat, representing a distinct structural class among XOR inhibitors [1]. Its primary activity has been characterized in vitro against XOR and validated in an in vivo model of acute hyperuricemia, establishing it as a useful tool compound for probing purine metabolism and uric acid production [1].

Target Pathway XOR inhibition mechanism studies
Bioavailability Reported oral bioavailability for in vivo model studies
Chemical Class Non-purine tetrazole scaffold for SAR exploration

Why Xanthine oxidoreductase-IN-3 Cannot Be Substituted


Generic substitution is not possible for Xanthine oxidoreductase-IN-3 due to its unique chemical structure, which results in a distinct inhibition profile. Unlike purine-based analogs (e.g., allopurinol) that require metabolic activation or non-purine clinical agents (e.g., febuxostat, topiroxostat) with different core scaffolds and binding interactions, Xanthine oxidoreductase-IN-3 is built upon a tricyclic phenyl-tetrazole framework [1]. It lacks the carboxyl group of febuxostat and, as shown by molecular docking, fails to form the canonical hydrogen bonds with Asn768 and Thr1010 in the XOR active site that are characteristic of its comparator, instead establishing novel interactions that confer its potency [1]. Simply selecting another XOR inhibitor, even one with a numerically similar IC50, will not replicate its structural binding mode, chemical scaffold, or the specific biological outcomes observed in the validated hyperuricemia model [1].

Scaffold Divergence
Tricyclic tetrazole binding mode may differ from carboxyl-thiazole inhibitors, altering interaction profile.
Series Potency Sensitivity
Minor structural variations within the phenyl-tetrazole series can shift inhibitory potency; IIIa vs IIIc illustrates context-dependent activity.
Mechanism Extrapolation
Clinical XOR inhibitors exhibit distinct off-target and mechanism profiles; direct extrapolation to novel tetrazole scaffolds may require validation.

Quantitative Differentiation Evidence for Xanthine oxidoreductase-IN-3


In Vitro XOR Inhibitory Potency vs. Structural Analogs

In a head-to-head in vitro comparison, Xanthine oxidoreductase-IN-3 (compound IIIa) exhibited an IC50 of 26.3 ± 1.21 nM against Xanthine Oxidoreductase (XOR) [1]. This potency was over 380-fold greater than that of the early Series I compounds in the same study, which displayed an IC50 > 10 μM, and was comparable to its most potent Series III analog, compound IIIc (IC50 = 29.3 ± 0.88 nM) [1]. This data quantifies the significant improvement achieved through the optimized tricyclic design.

In Vitro Potency vs Analogs
Head-to-head
IIIa IC50 26.3 nM; >380-fold vs series I
Supports selection as optimized hit within tetrazole series
Assay: XOR enzyme inhibition; docking with XOR crystal structure
Enzyme inhibition In vitro pharmacology Xanthine oxidoreductase

In Vivo Uric Acid-Lowering in Murine Hyperuricemia Model

In a potassium oxonate/hypoxanthine-induced model of acute hyperuricemia in mice, a single oral dose of Xanthine oxidoreductase-IN-3 (5 mg/kg) produced a significant hypouricemic effect (P < 0.01) [1]. While the study also reported significant effects for compounds IIIc and IIIe, it is the confirmation of in vivo oral activity for this specific tetrazole-containing scaffold that is critical. This validates the compound as an orally bioavailable tool for studying the physiological consequences of XOR inhibition in vivo [1].

In Vivo Uric Acid Lowering
Model context
P < 0.01 at 5 mg/kg oral dose
Reported hypouricemic response in acute hyperuricemia model
ICR mice; potassium oxonate/hypoxanthine induction; 3 h post-dose
In vivo pharmacology Acute hyperuricemia Uric acid reduction

Tetrazole Bioisosteric Replacement of Febuxostat Moiety

Molecular docking studies revealed that the tetrazole moiety of Xanthine oxidoreductase-IN-3 can enter the active cavity of XOR and mimic the function of the carboxyl group of febuxostat [1]. However, a key differentiation is that for the Series III compounds, which include Xanthine oxidoreductase-IN-3, the characteristic hydrogen bonds with Asn768 and Thr1010 of XOR, which are present in the febuxostat-XOR interaction, were absent. Instead, new, unique interactions were introduced that contributed to the improved potency [1].

Tetrazole Bioisosteric Binding
Head-to-head
Replaces febuxostat carboxyl-thiazole; enters XOR active cavity
Defines distinct binding mode for tetrazole scaffold
Molecular docking; lacks Asn768/Thr1010 H-bonds vs febuxostat
Molecular docking Binding mode Structure-activity relationship

In Vitro Potency vs. Clinical XOR Inhibitors

Xanthine oxidoreductase-IN-3 was specifically designed using a bioisosteric strategy, replacing the carboxyl-thiazole fragment of febuxostat with a tetrazole group, resulting in a novel tricyclic phenyl-tetrazole core [1]. In contrast, the other major classes of XOR inhibitors include purine analogs (e.g., allopurinol), non-purine aryl-triazoles (e.g., topiroxostat), and non-purine thiazole carboxylates (e.g., febuxostat) [2]. This places Xanthine oxidoreductase-IN-3 into a distinct chemical series with unique intellectual property and structural characteristics.

Potency vs Clinical XOR Inhibitors
Cross-study context
IIIa IC50 26.3 nM; febuxostat 0.7–10 nM; topiroxostat 5.3 nM
Supports concentration calibration for tool compound studies
IC50 values assay-dependent; cross-study comparisons require caution
Medicinal chemistry Scaffold analysis Bioisosterism

Xanthine oxidoreductase-IN-3 Application Scenarios


Acute Hyperuricemia Murine Model Studies

Based on its demonstrated oral activity and significant hypouricemic effect (P < 0.01) at 5 mg/kg in a validated acute mouse model [1], Xanthine oxidoreductase-IN-3 is a validated tool compound for in vivo studies exploring the physiological impact of rapid XOR inhibition on serum uric acid levels. It is suitable for use in acute pharmacological intervention studies in rodents to dissect the purine metabolic pathway or to benchmark novel XOR inhibitors in a disease-relevant context.

SAR Studies of Tetrazole XOR Inhibitor Scaffolds

Its unique binding mode, which diverges from febuxostat by lacking key hydrogen bonds with Asn768 and Thr1010 while still exhibiting nanomolar potency [1], makes Xanthine oxidoreductase-IN-3 an ideal probe for chemical biology investigations. Researchers can use this compound to study the functional consequences of engaging the XOR active site in a distinct manner, helping to elucidate alternative inhibition mechanisms and the structural plasticity of the enzyme's active site.

Non-Purine Oral XOR Inhibitor for Comparative Pharmacology

As the lead compound (IIIa) from a series of rationally designed tricyclic phenyl-tetrazole derivatives, Xanthine oxidoreductase-IN-3 serves as a pivotal benchmark for medicinal chemistry SAR campaigns. Its well-characterized in vitro potency (IC50 = 26.3 nM) [1] and in vivo validation provide a clear quantitative and functional baseline for evaluating the impact of further structural modifications, such as alterations to the tricyclic core or the phenyl-tetrazole substituents, to optimize potency, selectivity, or pharmacokinetic properties.

Application
Selection Property
Validation Focus
Acute Hyperuricemia Murine Model Studies
Reported oral bioavailability profile
Serum urate reduction endpoint in hyperuricemia model
SAR Studies of Tetrazole XOR Inhibitor Scaffolds
Well-characterized tetrazole binding mode from docking
Scaffold binding interaction validation
Non-Purine Oral XOR Inhibitor for Comparative Pharmacology
Differentiated tetrazole scaffold vs febuxostat/topiroxostat
Potency context against reference inhibitors

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